Desmethyl Levofloxacin-d8
Description
Theoretical Frameworks of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study chemical and biological processes. musechem.com These isotopes, which are variants of elements with the same number of protons but a different number of neutrons, serve as markers without significantly altering the chemical properties of the parent molecule. musechem.com This methodology provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com In pharmaceutical research, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools for understanding chemical and biological processes. symeres.com
Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, contains one proton and one neutron, giving it an atomic mass of approximately 2.0 AMU, double that of protium (B1232500) (¹H). splendidlab.comacs.org This mass difference is the basis for the changes observed when deuterium is substituted for hydrogen in a molecule. researchgate.net The carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. acs.org This results in the C-D bond being stronger and more stable, requiring more energy to break. acs.orginformaticsjournals.co.in This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (DKIE), where a chemical reaction rate is altered when a hydrogen atom is replaced by deuterium. informaticsjournals.co.in
The substitution of hydrogen with deuterium can influence several molecular properties:
Metabolic Stability: The stronger C-D bond is more resistant to metabolic cleavage, particularly by cytochrome P450 (CYP) enzymes. informaticsjournals.co.innih.gov This can slow down the rate of metabolism for a drug molecule. splendidlab.com
Physicochemical Properties: Deuteration can subtly alter properties such as lipophilicity, acidity of phenols and carboxylic acids, and basicity of amines. acs.org For instance, deuterated compounds have been reported to have decreased lipophilicity compared to their non-deuterated counterparts. acs.org
Stereocenter Stabilization: In chiral molecules, deuterium substitution at a stereocenter can slow the rate of interconversion between enantiomers, allowing for the isolation and study of a more beneficial or less toxic form. assumption.eduacs.org
Solid-State Arrangement: Isotopic substitution can sometimes influence the aggregation of molecules in the solid state, a phenomenon termed "isotopic polymorphism". researchgate.net
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (Protium, ¹H) | Deuterium (²H) |
| Nucleus Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron |
| Atomic Mass (AMU) | ~1.0 | ~2.0 |
| Natural Abundance | ~99.98% | ~0.015% scielo.org.mx |
| Bond Strength (e.g., C-X) | Weaker C-H bond | Stronger C-D bond informaticsjournals.co.in |
| Vibrational Frequency | Higher | Lower acs.org |
| Radioactivity | Not radioactive | Not radioactive |
The primary rationale for using deuterated analogues stems from the kinetic isotope effect. By strategically replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots") with deuterium, researchers can improve a drug's metabolic profile. informaticsjournals.co.innih.gov This modification can lead to several advantageous outcomes in drug development. nih.gov
Key reasons for utilizing deuterated compounds include:
Improved Pharmacokinetics: Deuteration can reduce the rate of metabolism, leading to a longer biological half-life, reduced clearance rates, and sustained plasma concentrations. symeres.cominformaticsjournals.co.inresearchgate.net This may allow for lower or less frequent dosing. nih.gov
Enhanced Safety Profile: By slowing metabolism, deuteration can decrease the formation of potentially reactive or toxic metabolites. informaticsjournals.co.innih.gov
Increased Efficacy: A prolonged residence time of the active drug species in the plasma can lead to greater efficacy. acs.org
Mechanistic Studies: Deuterated compounds are essential tools for elucidating reaction mechanisms and metabolic pathways. symeres.comscielo.org.mx The DKIE can be measured to probe the rate-limiting steps in chemical and biological transformations.
Principles of Deuterium Substitution and its Impact on Molecular Properties
Overview of Levofloxacin-d8 within the Context of Fluoroquinolone Research
Levofloxacin (B1675101) is a third-generation fluoroquinolone antibiotic, the active S-(-) isomer of the racemic ofloxacin (B1677185). drugbank.com It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria. researchgate.net Its mechanism of action involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby halting DNA replication. drugbank.comtargetmol.com Research in the fluoroquinolone class has focused on enhancing potency and optimizing pharmacokinetic properties. nih.gov Within this context, isotopically labeled versions like Levofloxacin-d8 serve a specific and critical role, distinct from the therapeutic application of the parent drug.
Since the 1960s, deuterated compounds have been fundamental tools in science. assumption.edu Their applications have become widespread in analytical chemistry, biochemistry, and pharmaceutical development. researchgate.netscielo.org.mx
Internal Standards: A primary and widespread application is their use as internal standards for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS). researchgate.netscielo.org.mxcaymanchem.com Since a deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample in a known quantity to correct for analyte loss during sample preparation and analysis, ensuring high precision and accuracy. researchgate.net
Mechanistic Elucidation: Deuterium labeling is a powerful tool for studying reaction mechanisms. By observing the fate of the deuterium label and measuring kinetic isotope effects, chemists can gain insight into reaction pathways and transition states. scielo.org.mx
Metabolic Pathway Tracing: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug. symeres.comacs.org This helps in identifying metabolites and understanding the biochemical transformations a drug undergoes in the body. symeres.com
Structural Biology: Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to study protein conformation, dynamics, and interactions. acs.orglongdom.org It relies on the exchange of labile amide hydrogens on a protein with deuterium from a solvent, with the rate of exchange providing information about the protein's structure and solvent accessibility. longdom.org
Levofloxacin-d8 is a stable, isotopically labeled version of levofloxacin, specifically designed for research and analytical purposes. caymanchem.commedchemexpress.com It is not intended for human or veterinary use. caymanchem.combioscience.co.uk Its primary function is to serve as an internal standard for the precise quantification of levofloxacin in biological samples using mass spectrometry. caymanchem.combertin-bioreagent.com
The key distinctions are clear:
Purpose: Levofloxacin is a therapeutic agent used to treat bacterial infections. drugbank.comresearchgate.net Levofloxacin-d8 is a laboratory chemical, a research tool used for quantification. caymanchem.commedchemexpress.com
Composition: Levofloxacin-d8 has eight deuterium atoms substituted for hydrogen atoms, typically on the piperazinyl ring. caymanchem.combioscience.co.uk This gives it a higher molecular weight than the unlabeled drug, allowing it to be distinguished by a mass spectrometer. bioscience.co.uk
Application: Levofloxacin is administered to patients. researchgate.net Levofloxacin-d8 is added to laboratory samples (e.g., plasma, urine) to ensure accurate measurement of the therapeutic drug's concentration. caymanchem.com
Table 2: Levofloxacin vs. Levofloxacin-d8
| Feature | Levofloxacin | Levofloxacin-d8 (hydrochloride) |
| Primary Use | Therapeutic antibiotic drugbank.com | Internal standard for quantification caymanchem.combertin-bioreagent.com |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₁₂D₈FN₃O₄ • HCl caymanchem.combioscience.co.uk |
| Molecular Weight | 361.4 g/mol | 405.9 g/mol caymanchem.combioscience.co.uk |
| Biological Target | Bacterial DNA gyrase and topoisomerase IV drugbank.com | N/A (Used in vitro for analysis) |
| Regulatory Status | FDA-approved drug drugbank.com | Research chemical, not for consumption bioscience.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675991 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217716-71-6 | |
| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Characterization of Deuterated Levofloxacin
Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium, a stable isotope of hydrogen, into complex organic molecules is a critical technique in various scientific fields, including pharmaceutical research. Deuteration can alter the physicochemical properties of a molecule, which can be advantageous for studying reaction mechanisms, enhancing metabolic stability, and improving the pharmacokinetic profiles of drug candidates. snnu.edu.cnscielo.org.mxresearchgate.net
Several strategies have been developed for incorporating deuterium into intricate molecular structures. These methods range from traditional approaches to more modern catalytic systems.
Hydrogen Isotope Exchange (HIE): This is a common and efficient method for deuterium labeling. snnu.edu.cn HIE reactions involve the replacement of a hydrogen atom with a deuterium atom, often facilitated by a catalyst. These reactions can be performed using various deuterium sources, such as deuterium gas (D2) or heavy water (D2O). snnu.edu.cnresearchgate.net
Catalytic Deuteration: Transition-metal catalysts, including iridium, palladium, and ruthenium, are frequently employed to facilitate regioselective deuteration under mild conditions. snnu.edu.cnthieme-connect.com These catalysts can activate specific C-H bonds, allowing for the precise placement of deuterium atoms. snnu.edu.cn Homogeneous catalysts are particularly useful for complex substrates due to their high selectivity and tolerance of various functional groups. thieme-connect.com
Reductive Deuteration: This method involves the reduction of functional groups, such as carbonyls and alkenes, using deuterated reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.net
Photochemical Deuteration: This emerging strategy utilizes light to promote the incorporation of deuterium. rsc.org Visible-light-induced deuteration has shown promise for the late-stage modification of complex molecules, including drugs and natural products. rsc.org
Electrochemical Deuteration: Electrochemical methods offer an alternative to traditional techniques, often requiring milder conditions and avoiding the need for high pressures of deuterium gas or highly reactive reagents. rsc.org
Specific Approaches for Deuteration of Fluoroquinolone Scaffolds
The fluoroquinolone scaffold, a core component of many synthetic antibiotics, presents unique challenges and opportunities for deuteration. nih.govacs.org The modification of this scaffold, including the introduction of deuterium, can influence the drug's antibacterial activity and selectivity. nih.gov
Research into the deuteration of fluoroquinolones has explored various positions on the molecule. For instance, modifications at the C-7 piperazine (B1678402) ring have been shown to affect the compound's potency and selectivity. nih.gov The synthesis of deuterated fluoroquinolones like Delafloxacin-d5 has been documented, highlighting the interest in isotopically labeled versions of these antibiotics for research purposes. medchemexpress.com
Selective vs. Non-Selective Deuteration Techniques
Deuteration methods can be broadly categorized as either selective or non-selective, depending on the precision of deuterium placement. copernicus.orgcopernicus.org
Selective Deuteration: This approach aims to introduce deuterium at specific, predetermined positions within a molecule. snnu.edu.cncopernicus.orgcopernicus.org This level of control is crucial for studying kinetic isotope effects and for optimizing the metabolic "soft spots" in drug candidates without altering the entire molecule. marquette.edu Techniques like transition-metal-catalyzed HIE with directing groups are prime examples of selective deuteration. snnu.edu.cnthieme-connect.com
Non-Selective (or Global) Deuteration: This method involves the exchange of multiple or all hydrogen atoms in a molecule with deuterium. copernicus.orgcopernicus.org While less precise, this technique can be useful for certain applications, such as in mass spectrometry where a significant mass shift is desired. marquette.edu Acid or base-catalyzed exchange of enolizable protons is a classic example of a less selective deuteration method. scielo.org.mx
The choice between selective and non-selective deuteration depends on the specific goals of the research. For elucidating reaction mechanisms or fine-tuning pharmacological properties, selective deuteration is generally preferred. copernicus.orgcopernicus.orgmarquette.edu
Detailed Synthesis Pathways for Levofloxacin-d8
Levofloxacin-d8 is a deuterated form of levofloxacin (B1675101), where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. synzeal.comcaymanchem.com This isotopic labeling makes it a valuable internal standard for quantifying levofloxacin in biological samples using mass spectrometry. caymanchem.commedchemexpress.com
Precursor Selection and Reaction Conditions Optimization
The synthesis of levofloxacin and its derivatives typically involves the reaction of a fluoroquinolone core with a substituted piperazine. nih.govgoogle.com For Levofloxacin-d8, a key precursor is piperazine-d8.
The general synthetic approach involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] scielo.org.mxCurrent time information in Bangalore, IN.benzoxazine-6-carboxylic acid with N-methylpiperazine (or its deuterated analog for Levofloxacin-d8). google.comgoogle.com The reaction is often carried out in a polar solvent at elevated temperatures. google.com
Optimization of reaction conditions is crucial for achieving high yields and purity. This includes the choice of solvent, temperature, and the use of a base to facilitate the reaction. google.com
Novel Synthetic Routes and Process Development
While the core synthesis of levofloxacin is well-established, research continues to explore novel routes and process improvements. This includes the development of one-step synthesis methods and the exploration of new derivatives with enhanced properties. google.comnih.gov For instance, the synthesis of thionated levofloxacin has been reported as a way to modify its spectroscopic and biological properties. nih.gov The development of new salts of levofloxacin has also been investigated to improve its physicochemical characteristics. dovepress.com
Physicochemical and Spectroscopic Characterization of Levofloxacin-d8
The characterization of Levofloxacin-d8 is essential to confirm its identity, purity, and structure. This involves a combination of physicochemical and spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C18H12D8FN3O4 |
| Molecular Weight | 369.42 g/mol |
| CAS Number | 1217716-71-6 |
Data sourced from multiple chemical suppliers. synzeal.com
Spectroscopic Characterization:
Spectroscopic methods are used to elucidate the molecular structure and confirm the incorporation of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure of the molecule. In the case of Levofloxacin-d8, the absence of proton signals from the deuterated positions on the piperazine ring in the 1H NMR spectrum would confirm successful deuteration.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound, which will be higher for the deuterated version compared to the non-deuterated levofloxacin. nih.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. Characteristic bands for levofloxacin include those for the C=O stretching of the carboxylic acid and ketone, C-F stretching, and aromatic C=C bonds. mdpi.com
Below is a table summarizing the characteristic spectroscopic data for levofloxacin, which would be similar for Levofloxacin-d8 with the exception of signals corresponding to the deuterated positions.
| Spectroscopic Data | Levofloxacin |
| FTIR (cm⁻¹) | 1724 (C=O), 1620 (deprotonated COO⁻), 1449 (aromatic C=C), 1291 (N-H stretching), 1049 (C-F) mdpi.com |
Confirmation of Isotopic Purity and Deuterium Enrichmentsynzeal.comnih.gov
Ensuring the isotopic purity and the degree of deuterium enrichment is paramount for the utility of Levofloxacin-d8 as a reliable internal standard. This involves verifying that the deuterium atoms are present in the correct positions and at a high abundance, with minimal presence of partially deuterated or non-deuterated molecules. nucleosyn.comcaymanchem.com Suppliers often specify purity levels, such as ≥99% deuterated forms (d1-d8) or an isotopic enrichment of 98%. nucleosyn.comcaymanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the exact location of deuterium atoms within a molecule. Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are observed in separate types of NMR experiments.
In the ¹H-NMR spectrum of Levofloxacin-d8, the most direct evidence for successful deuteration is the disappearance of proton signals corresponding to the deuterated positions. For Levofloxacin-d8, the eight protons on the piperazine ring are replaced by deuterium. synzeal.com Therefore, the complex multiplets associated with these CH₂ groups in an unlabeled levofloxacin spectrum are absent in the ¹H-NMR spectrum of the deuterated compound. magritek.comresearchgate.net The remaining signals, such as those from the quinolone core and the methyl groups, should remain, confirming the integrity of the rest of the molecule. magritek.com
Quantitative ¹H-NMR (qNMR) can be used to assess the level of deuterium enrichment. nih.govresearchgate.net By integrating the residual, diminished signals of the targeted protons relative to the integration of a signal from a non-deuterated part of the molecule (an internal standard), the percentage of deuterium incorporation can be accurately calculated. nih.gov Alternatively, ²H-NMR can be performed to directly observe the signals from the incorporated deuterium, providing further confirmation of their presence and chemical environment. nih.gov
Table 1: Expected ¹H-NMR Spectral Changes in Levofloxacin-d8 Compared to Levofloxacin
| Molecular Position | Levofloxacin ¹H-NMR Signal | Expected Levofloxacin-d8 ¹H-NMR Signal | Rationale |
| Piperazine ring protons (8H) | Present | Absent or significantly diminished | Substitution of protons with deuterium atoms. synzeal.commagritek.com |
| Quinolone aromatic protons (2H) | Present | Present | These positions are not targeted for deuteration. magritek.com |
| N-CH₃ on piperazine (3H) | Present | Present | This methyl group is not targeted for deuteration. magritek.com |
| C-CH₃ on oxazine (B8389632) ring (3H) | Present | Present | This methyl group is not targeted for deuteration. magritek.com |
Mass spectrometry (MS) is a fundamental tool for confirming the isotopic enrichment of Levofloxacin-d8. The incorporation of eight deuterium atoms in place of eight protium atoms results in a predictable increase in the molecular weight of the compound. nih.gov
The molecular weight of the unlabeled Levofloxacin free base (C₁₈H₂₀FN₃O₄) is approximately 361.4 g/mol . synzeal.com The deuterated form, Levofloxacin-d8 (C₁₈H₁₂D₈FN₃O₄), has a molecular weight of approximately 369.4 g/mol , an increase of about 8 atomic mass units. esschemco.com
Table 2: Comparison of Mass Spectrometric Data for Levofloxacin and Levofloxacin-d8
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.4 synzeal.com | ~362.2 researchgate.net |
| Levofloxacin-d8 | C₁₈H₁₂D₈FN₃O₄ | 369.4 esschemco.com | ~370.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Position
Structural Integrity and Conformational Analysis Post-Deuteration
The primary structure is typically confirmed using a combination of spectroscopic methods. ¹³C-NMR spectroscopy is particularly useful, as the carbon backbone of Levofloxacin-d8 should be identical to that of unlabeled levofloxacin. The resulting ¹³C-NMR spectrum should show the same number of signals with similar chemical shifts, although minor changes in the signals for carbons directly bonded to deuterium (C-D) may be observed due to coupling effects. magritek.com
Chromatographic techniques are also essential for verifying structural integrity. In high-performance liquid chromatography (HPLC), Levofloxacin-d8 should have a retention time that is nearly identical to that of unlabeled levofloxacin under the same conditions. nih.gov A significant shift in retention time could indicate an alteration in polarity or structure.
While not typically performed for routine analysis, advanced techniques such as single-crystal X-ray diffractometry could provide the ultimate confirmation of the three-dimensional structure and conformational integrity post-deuteration, ensuring that bond angles and lengths in the core structure are preserved. nih.gov
Advanced Analytical Applications of Levofloxacin D8
Development and Validation of Bioanalytical Assays Utilizing Levofloxacin-d8 as an Internal Standard
Levofloxacin-d8, a deuterated form of the fluoroquinolone antibiotic levofloxacin (B1675101), is a critical component in modern bioanalytical assays. caymanchem.com Its primary role is as an internal standard (IS) for the precise quantification of levofloxacin in various biological matrices. caymanchem.com The structural similarity and identical physicochemical properties to the analyte, coupled with a distinct mass difference, make it an ideal IS. This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the IS equally, thus allowing for accurate and reliable quantification. rug.nl
The development of such bioanalytical methods is a meticulous process. It involves creating calibration standards and quality control (QC) samples by spiking known concentrations of levofloxacin and a fixed concentration of Levofloxacin-d8 into a blank biological matrix, such as human plasma. nih.govthermofisher.com For instance, in one method, the concentration of Levofloxacin-d8 was maintained at 3.79 μg/mL. nih.govfrontiersin.org Sample preparation is a crucial step, often involving protein precipitation with organic solvents like methanol, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte and the IS. researchgate.netscholarsresearchlibrary.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of levofloxacin, with Levofloxacin-d8 serving as the internal standard. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net
The goal of chromatographic optimization is to achieve a good resolution between levofloxacin, its internal standard, and any other potential interferences from the biological matrix in a short analysis time. kemdikbud.go.idresearchgate.net This is accomplished by carefully selecting and adjusting various parameters.
Several studies have utilized C18 reversed-phase columns for the separation of levofloxacin. nih.govfrontiersin.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous component, often containing an acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfrontiersin.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all compounds. nih.govfrontiersin.orgnih.gov
For example, one method employed a BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min. nih.govfrontiersin.org Another method used a Zorbax SB-C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (17:83, v/v) at a flow rate of 1 mL/min. researchgate.net The column temperature is also a critical parameter, often maintained at elevated temperatures, such as 45°C or 50°C, to improve peak shape and reduce viscosity. nih.govfrontiersin.orgresearchgate.net
Table 1: Examples of Optimized Chromatographic Parameters
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | BEH C18 (2.1 × 100 mm, 1.7 µm) nih.govfrontiersin.org | Zorbax SB-C18 researchgate.net |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile nih.govfrontiersin.org | Isocratic; acetonitrile and 0.1% formic acid in water (17:83, v/v) researchgate.net |
| Flow Rate | 0.3 mL/min nih.govfrontiersin.org | 1 mL/min researchgate.net |
| Column Temperature | 45°C nih.govfrontiersin.org | 50°C researchgate.net |
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of levofloxacin and Levofloxacin-d8. nih.govresearchgate.netnih.gov The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov
In MRM, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is unique for each compound, minimizing the chances of interference from other substances in the matrix. For Levofloxacin-d8, a common MRM transition is m/z 370.2 → 265.1. nih.gov
Table 2: MRM Transitions for Levofloxacin and Levofloxacin-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Levofloxacin | 362.2 | 318.2 | researchgate.net |
| Levofloxacin-d8 | 370.2 | 265.1 | nih.gov |
A bioanalytical method must be rigorously validated to ensure its reliability. rug.nlnih.govscholarsresearchlibrary.com This validation process assesses several key parameters as per regulatory guidelines. researchgate.netpmda.go.jp
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should be greater than 0.99. nih.govresearchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as the percentage of the nominal concentration. nih.govfrontiersin.orgresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govfrontiersin.orgresearchgate.net
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions. nih.govfrontiersin.org
In a study validating a method for 18 antibacterial drugs, including levofloxacin with Levofloxacin-d8 as the IS, the accuracies ranged from 89.1% to 112.4%. nih.govfrontiersin.org The intra-day precision ranged from 1.4% to 9.3%, and the inter-day precision was between 2.1% and 7.2%. nih.gov
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. pmda.go.jpresearchgate.net The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the same criteria. researchgate.net The LLOQ is determined by analyzing samples with known low concentrations of the analyte and establishing the concentration at which the signal-to-noise ratio is typically at least 10. nih.govresearchgate.net
For levofloxacin, reported LLOQs vary depending on the specific method and instrumentation. One method established an LLOQ of 0.55 µg/mL in human plasma. nih.gov Another study reported an LLOQ of 0.1 µg/mL. researchgate.net The ULOQ for the former method was 55.13 µg/mL. nih.gov
The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. pmda.go.jp Recovery refers to the efficiency of the extraction procedure in recovering the analyte from the matrix. pmda.go.jp
These parameters are assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution, and the response of a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.gov The use of a stable isotope-labeled internal standard like Levofloxacin-d8 is crucial for compensating for matrix effects and variations in recovery, as it is assumed to be affected in the same way as the analyte. rug.nl
In one comprehensive study, the matrix effects for 18 antibacterial drugs, including levofloxacin, ranged from 93.1% to 105.8%, and the extraction recoveries were between 90.1% and 109.2%, indicating that the use of internal standards effectively compensated for these effects. nih.gov
Method Validation Parameters: Linearity, Accuracy, Precision, and Stability
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) Determination
Application in Quality Control and Reference Standard Programs
Levofloxacin-d8, a deuterated isotopologue of the fluoroquinolone antibiotic levofloxacin, serves a critical role in analytical chemistry, particularly within quality control (QC) and reference standard programs. synzeal.comaxios-research.com Its structural similarity to levofloxacin, combined with its distinct mass, makes it an ideal internal standard for quantification using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS). caymanchem.comthermofisher.com The use of a stable isotope-labeled internal standard like Levofloxacin-d8 is a preferred method in analytical laboratories to ensure the accuracy and precision of quantitative analyses.
In pharmaceutical quality control, reference standards are essential for verifying the identity, purity, strength, and quality of drug substances and products. synzeal.comaxios-research.com Levofloxacin-d8 is utilized as a reference standard in the development and validation of analytical methods for levofloxacin and its related substances. synzeal.comaquigenbio.com These methods are crucial for various stages of pharmaceutical production, including the analysis of bulk pharmaceutical chemicals, finished dosage forms, and stability studies. synzeal.comijpsjournal.com For instance, it can be used to ensure that the amount of the active pharmaceutical ingredient (API), levofloxacin, falls within the specified limits.
The reliability of analytical data is paramount in regulated environments. The use of Levofloxacin-d8 helps to minimize the variability inherent in sample preparation and instrument response. thermofisher.com By adding a known amount of Levofloxacin-d8 to both calibration standards and unknown samples, any loss of analyte during extraction or fluctuations in MS signal can be corrected, leading to more accurate and reliable results. nih.gov
Several studies have detailed the validation of analytical methods using Levofloxacin-d8. These validation processes typically assess parameters such as linearity, accuracy, precision, and the limit of quantification (LLOQ) to ensure the method is fit for its intended purpose. nih.govnih.gov
Table 1: Example of a Quality Control Study Utilizing Levofloxacin-d8
| Parameter | Finding | Reference |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | nih.gov |
| Inter-assay Accuracy | 101.1–111.0% | nih.gov |
| Inter-assay Variability | within 5.2% | nih.gov |
This table demonstrates the high level of accuracy and precision that can be achieved in analytical methods when Levofloxacin-d8 is employed as an internal standard.
Multi-Analyte Quantification Strategies Incorporating Levofloxacin-d8
The efficiency of modern analytical laboratories is often enhanced by the development of multi-analyte quantification methods, which allow for the simultaneous measurement of several compounds in a single analytical run. Levofloxacin-d8 is a valuable tool in these strategies, particularly for the analysis of antibiotics and other drug residues in complex matrices such as plasma, broiler litter, and hair. thermofisher.commdpi.comjove.com
In clinical and environmental analysis, it is often necessary to screen for multiple antibiotics at once. For example, a study on the quantification of fifteen antibiotics in plasma utilized Levofloxacin-d8 as one of seven internal standards to ensure accurate measurement of the diverse panel of drugs. thermofisher.com The use of a deuterated internal standard for each analyte, or a representative one for a class of compounds, is crucial for compensating for matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting substances from the sample matrix. mdpi.com
Research has demonstrated the successful application of Levofloxacin-d8 in LC-MS/MS methods for the simultaneous determination of various anti-tuberculosis medications in hair samples, reflecting long-term drug adherence. jove.comnih.gov In one such method, Levofloxacin-d8 was used to quantify levofloxacin alongside ten other drug-resistant TB medications. jove.com Similarly, a method for analyzing five second-line anti-tuberculosis drugs in plasma also incorporated Levofloxacin-d8. rug.nl
The development of these multi-residue methods involves careful optimization of chromatographic conditions and mass spectrometric parameters to achieve adequate separation and detection of all analytes and their corresponding internal standards. The robustness of these methods is critical for their application in therapeutic drug monitoring and environmental testing. nih.govnih.gov
Table 2: Research Findings in Multi-Analyte Quantification Using Levofloxacin-d8
| Study Focus | Analytes Measured (in addition to Levofloxacin) | Internal Standards Used (in addition to Levofloxacin-d8) | Matrix | Key Finding | Reference |
| 15 Antibiotics in Plasma | Cefepime, Cefotaxime, Ciprofloxacin, Clindamycin, Meropenem, Piperacillin, etc. | Cefepime-d3, Cefotaxime-d3, Ciprofloxacin-d8, Clindamycin-d3, Meropenem-d6, Piperacillin-d5 | Plasma | A single HRAM mass spectrometry method can quantify a large panel of antibiotics with good specificity. | thermofisher.com |
| 11 Drug-Resistant TB Medications in Hair | Isoniazid, Pyrazinamide, Ethambutol, Linezolid, Moxifloxacin, Clofazimine, Bedaquiline, Pretomanid | Linezolid-d3, Moxifloxacin-13C,d3, etc. | Hair | Drug levels in hair were within the linear dynamic range for nine of the eleven drugs. | jove.com |
| 5 Second-Line Anti-TB Drugs in Plasma | Moxifloxacin, Prothionamide, Pyrazinamide, Ethambutol | Moxifloxacin-d4, Prothionamide-d7, Pyrazinamide-15N,d3, Ethambutol-d4 | Plasma | The method was accurate and precise, with bias from 6.5% to 18.3% for LLOQ. | rug.nl |
| Antimicrobial and Coccidiostat Degradation | Sulfonamides, Beta-lactams, Tetracyclines, Macrolides, Coccidiostats | Sulfisoxazole, Roxithromycin, Robenidine d8, Minocycline | Broiler Litter | Matrix effects were compensated for by using matrix-matched calibration curves. | mdpi.com |
| 18 Antibacterial Drugs in Plasma | Piperacillin, Cefuroxime, Cefoperazone, Meropenem, Tigecycline, Azithromycin, Linezolid, Voriconazole, etc. | Piperacillin-d5, Cefuroxime-d3, Cefoperazone-d5, Meropenem-d6, Tigecycline-d9, Azithromycin-d3, Linezolid-d3, Voriconazole-d3 | Plasma | The validated method was successfully applied to routine clinical therapeutic drug monitoring. | nih.gov |
These examples underscore the versatility and importance of Levofloxacin-d8 in advanced analytical strategies, enabling comprehensive and reliable quantification of multiple analytes across a range of applications.
Mechanistic Pharmacokinetic and Metabolic Investigations Employing Levofloxacin D8 in Preclinical Models and in Vitro Systems
Elucidation of Drug Disposition in Animal Models (e.g., Rodents, Non-Human Primates)
The study of a drug's disposition, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to preclinical development. Animal models, ranging from rodents to non-human primates, are essential for predicting human pharmacokinetics. The use of isotopically labeled compounds, such as Levofloxacin-d8, is a cornerstone of these investigations, providing a powerful tool for quantitative analysis. Levofloxacin-d8 serves as a stable, isotopically labeled internal standard, crucial for the accurate quantification of levofloxacin (B1675101) in biological matrices via mass spectrometry. nih.govasm.orgmedchemexpress.commedchemexpress.com While direct studies on the disposition of Levofloxacin-d8 itself are not the primary goal, its use is integral to obtaining precise pharmacokinetic data for levofloxacin in various preclinical species, including rats and African Green Monkeys (AGMs). nih.govfda.govnih.govfda.gov
Isotopic tracers are indispensable for delineating the absorption and distribution of xenobiotics. Studies using radio-labeled levofloxacin (¹⁴C-levofloxacin) in rats provide a clear model for how such investigations are conducted. Following a single oral administration in rats, radioactivity was observed to be well-absorbed and distributed extensively into most tissues, with tissue concentrations often exceeding those in serum. nih.gov This indicates good tissue penetration, a key characteristic of the parent compound, levofloxacin. nih.govscialert.net
In these tracer studies, significant findings included:
Rapid Absorption: Peak plasma concentrations of levofloxacin are typically reached within one to two hours after oral dosing, with an absolute bioavailability of approximately 99%, indicating near-complete absorption. fda.gov
Wide Distribution: The volume of distribution is extensive, demonstrating wide dispersal into body tissues. nih.gov In a study on pigmented rats using ¹⁴C-levofloxacin, particularly high concentrations were found in melanin-containing tissues like the uveal tract, where the binding was shown to be reversible. nih.gov Unchanged levofloxacin was the only compound detected in these tissue extracts. nih.gov
In such studies, Levofloxacin-d8 is employed as an internal standard during the analytical phase (typically Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS) to ensure precise quantification of the unlabeled drug and its metabolites from the complex biological samples. escholarship.orgnih.gov
Tracking the fate of an isotopically labeled drug is fundamental to understanding its elimination pathways. For levofloxacin, the primary route of excretion is renal. nih.govnih.gov Studies in humans and animals consistently show that a large percentage of the administered dose is excreted unchanged in the urine. fda.govdrugbank.com Following oral administration, approximately 87% of a dose is recovered as unchanged drug in the urine within 48 hours. fda.gov This renal clearance occurs through both glomerular filtration and tubular secretion. nih.gov
Isotopic labeling is critical for creating a complete excretion profile. By tracking the label (e.g., ¹⁴C or deuterium), researchers can account for the total administered dose recovered in urine and feces over time. This confirms the dominance of the renal pathway and reveals the minor contribution of metabolism, as less than 5% of the dose is recovered as metabolites. fda.gov
The primary application of Levofloxacin-d8 is as an internal standard for quantitative bioanalysis, which is especially critical in comparative pharmacokinetic (PK) studies. nih.govasm.org These studies compare drug behavior across different species or within different populations to establish dosing regimens and assess safety. For instance, PK studies were conducted in African Green Monkeys (AGMs) to support the use of levofloxacin under the FDA's "Animal Rule". fda.govfda.gov In these analyses, a stable isotope-labeled internal standard like Levofloxacin-d8 is added to plasma samples to correct for variations during sample processing and analysis, thereby ensuring the accuracy of the resulting pharmacokinetic parameters. nih.gov
A study in AGMs established a "humanized" dose that would yield a plasma concentration profile comparable to that in humans. fda.gov The use of a robust analytical method, standardized with Levofloxacin-d8, was essential for validating these inter-species comparisons.
Table 1: Comparative Pharmacokinetic Parameters of Levofloxacin in African Green Monkeys (AGMs) and Humans This interactive table summarizes key pharmacokinetic parameters following intravenous administration.
| Parameter | AGM (Humanized Dose: 8/2 mg/kg IV) | Human (500 mg IV Dose) | Reference |
|---|---|---|---|
| Cmax (μg/mL) | 3.3 | ~6.2 | fda.gov |
| AUC₀₋₂₄ (μg·hr/mL) | 11.9 | ~48 | fda.gov |
| Urinary Excretion (% of dose) | 28% | ~80-87% | fda.govfda.gov |
Elimination Pathways and Excretion Profiling
In Vitro Metabolic Pathway Characterization and Metabolite Identification
In vitro systems, such as hepatic microsomes and hepatocytes, are utilized to investigate metabolic pathways and identify metabolites in a controlled environment, reducing the reliance on animal testing. nih.govfda.gov These systems contain the primary drug-metabolizing enzymes. Levofloxacin-d8 plays a key role in these assays, both for quantification and for confirming metabolite structures.
Hepatic microsomes and cultured hepatocytes are standard tools for assessing metabolic stability and profiling metabolites. altex.orgcore.ac.uk In a typical experiment, the parent drug (levofloxacin) is incubated with microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH). dndi.org Samples are taken at various time points to measure the disappearance of the parent drug and the formation of metabolites. mdpi.com
In this workflow, Levofloxacin-d8 is added at a known concentration to the samples during the quenching step (e.g., with acetonitrile). nih.gov As an ideal internal standard, it behaves almost identically to the unlabeled levofloxacin during extraction and ionization in the mass spectrometer but is distinguished by its higher mass. This allows for highly accurate quantification of the rate of metabolism of levofloxacin. nih.govasm.org
A sophisticated application of stable isotope labeling is in metabolite identification. When Levofloxacin-d8 is used as the substrate in an incubation study instead of just an internal standard, any metabolites formed will retain the deuterium (B1214612) label. medchemexpress.com This creates a unique "doublet" signature in the mass spectrum: one peak for the metabolite from unlabeled levofloxacin and another peak, separated by a specific mass difference, for the deuterated metabolite. This mass shift provides definitive confirmation of a drug-related metabolite.
Levofloxacin undergoes minimal metabolism in humans, with desmethyl-levofloxacin and levofloxacin-N-oxide being the only two metabolites identified, neither having significant pharmacological activity. fda.govdrugbank.com The use of Levofloxacin-d8 can unequivocally confirm the formation of these metabolites in vitro. For example, the formation of desmethyl-levofloxacin would be confirmed by detecting a mass signal corresponding to Desmethyl-Levofloxacin-d8. medchemexpress.commedchemexpress.com The predictable mass difference between the labeled and unlabeled species is a powerful tool for distinguishing true metabolites from background noise.
Table 2: Theoretical Mass Shifts for Metabolite Identification Using Levofloxacin-d8 This table illustrates the expected mass difference between unlabeled and deuterium-labeled levofloxacin and one of its primary metabolites.
| Compound | Unlabeled Molecular Formula | Deuterium-Labeled (d8) Molecular Formula | Mass Difference (Da) | Reference |
|---|---|---|---|---|
| Levofloxacin | C₁₈H₂₀FN₃O₄ | C₁₈H₁₂D₈FN₃O₄ | ~8 | medchemexpress.com |
| Desmethyl-Levofloxacin | C₁₇H₁₈FN₃O₄ | C₁₇H₁₀D₈FN₃O₄ | ~8 | medchemexpress.com |
Investigation of Metabolic Enzyme (e.g., Cytochrome P450) Involvement using Deuterated Substrates
Levofloxacin undergoes minimal metabolism in humans. drugbank.comwikipedia.org Less than 5% of an administered dose is recovered in the urine as its two primary metabolites: desmethyl-levofloxacin and levofloxacin-N-oxide. drugbank.comnih.gov Consequently, the cytochrome P450 (CYP) enzyme system is not considered to be significantly involved in the metabolism of levofloxacin. researchgate.net The majority of the drug, approximately 87%, is excreted unchanged in the urine within 48 hours. wikipedia.org
While deuterated compounds like Levofloxacin-d8 are valuable tools for investigating metabolic pathways, the limited extent of levofloxacin's biotransformation means that extensive studies using its deuterated form to probe CYP450 involvement are not widely documented. The primary application of Levofloxacin-d8 in research has been as an internal standard for the quantification of levofloxacin in biological samples during pharmacokinetic studies, owing to its similar chemical properties and distinct mass. nih.gov
The specific enzymes responsible for the minor demethylation and oxidation of levofloxacin have not been definitively identified. drugbank.com The formation of levofloxacin-N-oxide has been observed as a degradation product in solutions exposed to daylight, and it is considered to be pharmacologically inactive. d-nb.infoabmole.com
Probing Drug-Drug Interactions and Transporter Kinetics
While metabolic drug-drug interactions involving the CYP450 system are less of a concern for levofloxacin, its pharmacokinetics can be influenced by drug transporters. dovepress.com Several transporter proteins have been identified as playing a role in the disposition of levofloxacin, and the compound itself has been shown to interact with these transporters, creating a potential for drug-drug interactions. researchgate.netdovepress.com
Research has shown that levofloxacin is a substrate for various efflux and uptake transporters, which can affect its distribution and elimination. For instance, P-glycoprotein (P-gp) and other transporters are involved in the tissue distribution of levofloxacin. nih.gov In vitro studies have demonstrated that levofloxacin can act as a potent inhibitor of P-gp-mediated efflux. researchgate.net This inhibition can potentially affect the oral absorption and disposition of other drugs that are substrates of P-gp when administered concurrently. researchgate.net
Studies in rats have explored the role of multiple transporters in the distribution of levofloxacin to the central nervous system. These investigations have indicated that Multidrug Resistance-Associated Proteins (MRPs), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporters (OATs) are involved in the efflux of levofloxacin from the brain. researchgate.net
The table below summarizes key transporters implicated in the pharmacokinetics of levofloxacin and their observed interactions.
| Transporter | Role in Levofloxacin Pharmacokinetics | Research Finding |
| P-glycoprotein (P-gp) | Efflux transporter influencing tissue distribution. | Levofloxacin is an inhibitor of P-gp mediated efflux. researchgate.net Its role as a substrate is conflicting in literature. nih.gov |
| Organic Anion-Transporting Polypeptide 1A2 (OATP1A2) | Involved in the disposition of levofloxacin. | Implicated in the pharmacokinetics of levofloxacin. dovepress.com |
| Human Organic Cation Transporter 1 (hOCT1) | Potentially involved in the disposition of levofloxacin. | Levofloxacin showed weak inhibition of hOCT1 transport. dovepress.com |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Involved in the renal tubular secretion of levofloxacin. | MATE1 has been shown to be involved in the renal secretion of fluoroquinolones, including levofloxacin. dovepress.com |
| Multidrug Resistance-Associated Proteins (MRPs) | Efflux from the central nervous system. | MRPs play a significant role in mediating the brain/CSF-to-blood efflux of levofloxacin. researchgate.net |
| Breast Cancer Resistance Protein (BCRP) | Efflux from the central nervous system. | BCRP is involved in the efflux of levofloxacin from the central nervous system. researchgate.net |
| Organic Anion Transporters (OATs) | Efflux from the central nervous system. | OATs contribute to the efflux of levofloxacin from the central nervous system. researchgate.net |
Investigation of Deuterium Kinetic Isotope Effects Kie and Their Implications for Levofloxacin Research
Fundamental Principles of Kinetic Isotope Effects
The KIE is defined as the ratio of the reaction rate constant for a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH), expressed as KIE = kL/kH. wikipedia.org This change in reaction rate is a quantum effect. wikipedia.org The difference in mass between isotopes like hydrogen and deuterium (B1214612) leads to different vibrational frequencies for the chemical bonds they form. wikipedia.orgnumberanalytics.com A C-D bond has a lower zero-point energy (ZPE) than a C-H bond, meaning more energy is required to break the C-D bond. wikipedia.orggoogle.com This results in a higher activation energy for reactions involving C-D bond cleavage, which consequently slows down the reaction rate. wikipedia.orggoogle.com
Kinetic isotope effects are broadly classified into two main types:
Primary Kinetic Isotope Effect (Primary KIE): This effect is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. ontosight.ailibretexts.orgslideshare.net For deuterium, primary KIEs (kH/kD) are typically significant, with values often ranging from 6 to 8, because the mass of deuterium is double that of hydrogen. princeton.edu
Secondary Kinetic Isotope Effect (Secondary KIE): This effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. google.comlibretexts.orgslideshare.net These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment, such as rehybridization of the carbon atom, between the reactant and the transition state. slideshare.netprinceton.edu
The foundation of KIEs lies in quantum mechanics. aip.org According to the Born-Oppenheimer approximation, the potential energy surface of a reaction is not affected by isotopic substitution. ontosight.ai However, the vibrational energy levels of the molecule, particularly the zero-point energy (ZPE), are mass-dependent. numberanalytics.comgmu.edu A heavier isotope like deuterium leads to a lower ZPE compared to protium (B1232500) (hydrogen). wikipedia.org Consequently, more energy is needed to reach the transition state for a molecule containing the heavier isotope, resulting in a slower reaction rate. wikipedia.orgnumberanalytics.com In some cases, particularly at low temperatures for reactions involving hydrogen transfer, a quantum phenomenon called "tunneling" can occur, where the particle penetrates the energy barrier rather than going over it. aip.orgepfl.ch Tunneling can lead to abnormally large kinetic isotope effects. princeton.edu
Primary vs. Secondary Isotope Effects
Experimental Design for KIE Studies with Levofloxacin-d8
Studying the KIE for Levofloxacin-d8 involves carefully designed experiments to compare its reaction rates against non-deuterated levofloxacin (B1675101). Common experimental approaches include:
Intermolecular Competition Experiments: In these experiments, a mixture of the deuterated and non-deuterated compounds is subjected to the metabolic process, and the relative rates are determined by analyzing the products. nih.gov
Intramolecular Competition Experiments: A molecule containing both hydrogen and deuterium at equivalent positions is used, allowing for a direct comparison of the cleavage rates within the same molecule. nih.gov
Non-competitive Intermolecular Experiments: The reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments. This method is highly sensitive to impurities. nih.gov
Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a crucial technique. Levofloxacin-d8 is frequently used as an internal standard in pharmacokinetic studies to ensure the precise quantification of levofloxacin in biological samples like plasma. nih.govveeprho.complos.org The distinct mass difference allows the spectrometer to differentiate between the analyte and the standard. plos.org
NMR Spectroscopy: High-field NMR can be used to measure KIEs at natural abundance for multiple atoms in a molecule simultaneously. princeton.edu Double-labeling strategies, using both ¹³C and ²H, can also be employed to differentiate between KIE and label loss in metabolic studies. nih.gov
A critical aspect of experimental design is ensuring the high atomic purity of the deuterated substrate (preferably >98%) to avoid skewed results. nih.gov
Assessment of Metabolic Rate Alterations Induced by Deuteration
Deuteration is a recognized strategy to reduce the rate of drug metabolism, particularly for reactions mediated by cytochrome P450 (CYP) enzymes, which are responsible for about 75% of pharmaceutical metabolism. acs.orgbioscientia.de Replacing a hydrogen atom with deuterium at a metabolically vulnerable site (a "soft spot") can strengthen the chemical bond, making it more resistant to oxidative cleavage. informaticsjournals.co.innih.gov
Levofloxacin undergoes very limited metabolism in humans, with approximately 80-87% of the dose excreted unchanged in the urine. nih.govdrugbank.com The primary routes of elimination are glomerular filtration and tubular secretion. drugbank.com The minor metabolites that are formed, desmethyl-levofloxacin and levofloxacin-N-oxide, account for less than 5% of the dose and have no significant pharmacological activity. drugbank.commedchemexpress.com
While the specific enzymes for levofloxacin metabolism have not been fully identified, the process involves N-demethylation and N-oxidation. drugbank.com Deuterating the N-methyl group of levofloxacin would be expected to slow the rate of N-demethylation due to the primary kinetic isotope effect. This selective deuteration could potentially reduce the formation of the desmethyl metabolite.
Direct, published studies detailing the comparative reaction kinetics of levofloxacin versus levofloxacin-d8 in enzyme systems are limited, as levofloxacin-d8 is predominantly used as an internal standard for analytical quantification. nih.govplos.org However, based on the fundamental principles of KIE and the known metabolic pathways of levofloxacin, predictable differences in reaction kinetics can be inferred. The substitution of hydrogen with deuterium at the metabolically active sites is expected to decrease the rate of biotransformation.
One study investigated the dissolution kinetics of levofloxacin in water with varying deuterium content and noted an observed kinetic isotope effect, suggesting that the isotopic composition of the solvent can influence the dissolution rate constant. researchgate.net
The table below outlines the potential impact of deuteration on the metabolic pathways of levofloxacin based on established KIE principles.
| Metabolic Reaction | Site of Deuteration | Type of KIE | Expected kH/kD | Anticipated Outcome |
| N-Demethylation | N-CH₃ group | Primary | > 1 | Slower formation of desmethyl-levofloxacin. informaticsjournals.co.inportico.org |
| N-Oxidation | Piperazine (B1678402) ring nitrogen | Secondary | ~ 1 | Minimal to no significant change in the rate of N-oxide formation. princeton.edu |
| Ring Hydroxylation | Aromatic or heterocyclic rings | Primary | > 1 | Slower formation of potential hydroxylated metabolites (if this minor pathway exists). nih.gov |
Impact on Enzyme-Mediated Biotransformation
Spectroscopic and Computational Approaches to Analyze Deuteration-Induced Conformational or Dynamic Changes
Advanced analytical techniques are essential to confirm the position of deuterium atoms and to understand any resulting changes in the molecule's three-dimensional shape (conformation) or its dynamic behavior.
Spectroscopic Analysis
Spectroscopy provides a direct means to observe the effects of isotopic substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy: In the FTIR spectrum of standard levofloxacin, characteristic peaks are observed for C-H stretching and bending vibrations. rjptonline.orgnih.gov For example, methyl group (-CH3) stretching appears around 2935 cm⁻¹ and bending at 1452 cm⁻¹. rjptonline.org In Levofloxacin-d8, the C-H bonds on the piperazine ring are replaced by C-D bonds. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations are expected to appear at significantly lower frequencies (wavenumbers) in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
In a ¹H NMR spectrum of standard levofloxacin, specific signals correspond to the protons on the piperazine ring. x-mol.nethmdb.ca For Levofloxacin-d8, these signals would be absent, providing clear evidence of successful deuteration at those positions. medchemexpress.com A certificate of analysis for Levofloxacin-d8 confirms its ¹H NMR spectrum is consistent with the deuterated structure. medchemexpress.com
In a ¹³C NMR spectrum, the carbon atoms bonded to deuterium would exhibit coupling to the deuterium nucleus (which has a spin I=1), typically resulting in a triplet signal for a -CD₂- group, a distinct difference from the signals of proton-bound carbons.
| Spectroscopic Technique | Standard Levofloxacin | Expected in Levofloxacin-d8 | Reference |
|---|---|---|---|
| FTIR | C-H stretching and bending vibrations from the piperazine ring are present at typical frequencies. | Absence of piperazine C-H bands; appearance of new C-D stretching and bending bands at lower frequencies. | rjptonline.orgnih.gov |
| ¹H NMR | Signals corresponding to the protons on the piperazine ring are present. | Absence of signals for the piperazine ring protons. | x-mol.nethmdb.camedchemexpress.com |
| ¹³C NMR | Signals for piperazine carbons are coupled to protons. | Signals for piperazine carbons are coupled to deuterium, appearing as multiplets (e.g., triplets for -CD₂-). | jetir.org |
Computational Approaches
Environmental Fate and Ecotoxicological Research Applications of Levofloxacin D8
Tracing Environmental Degradation Pathways of Fluoroquinolones
Levofloxacin-d8, a deuterium-labeled version of levofloxacin (B1675101), is instrumental in elucidating the complex degradation pathways of fluoroquinolone antibiotics in the environment. medchemexpress.com Its unique isotopic signature allows for precise tracking and differentiation from the parent compound and other transformation products.
Photolytic and Hydrolytic Stability Investigations Using Labeled Analogues
The photostability of levofloxacin in aqueous solutions is a key factor in its environmental persistence. ump.edu.pl Studies have shown that levofloxacin undergoes photodegradation when exposed to UV irradiation. ump.edu.plsrce.hr The rate of this degradation is influenced by the pH of the solution, with faster degradation observed at a pH of 10 compared to a pH of 7. srce.hr The degradation process follows pseudo-first-order kinetics. nih.gov While direct studies on the photolytic stability of Levofloxacin-d8 are not extensively detailed in the provided results, the principles of using labeled analogues suggest it would be an invaluable tracer in such investigations. For instance, in studies of ofloxacin (B1677185), the racemic mixture containing levofloxacin, HPLC and HPCE methods were used to monitor the degradation process under UV light, identifying multiple photoproducts. ump.edu.pl The use of Levofloxacin-d8 would allow for more precise quantification of the parent compound's decay and the formation of specific degradation products without interference from the unlabeled parent compound.
Hydrolytic stability is another critical parameter. While levofloxacin is generally stable in typical environmental pH ranges, forced degradation studies under acidic and basic conditions have been conducted. sci-hub.se In one such study, significant degradation (approximately 45%) was observed in an acidic solution (pH 2) when heated, whereas no considerable change occurred in a basic solution (pH 12). sci-hub.se Levofloxacin-d8 can be used in these studies to accurately measure the rate of hydrolysis under various conditions, helping to predict its persistence in different aquatic environments.
Biodegradation Kinetics in Various Environmental Matrices
The biodegradation of levofloxacin is a significant removal pathway in the environment. Studies using activated sludge have demonstrated that levofloxacin can be biodegraded, and this process can even be enantioselective. For instance, research has shown that the biodegradation of ofloxacin (of which levofloxacin is the S-enantiomer) is enhanced with the addition of acetate. Furthermore, racemization of levofloxacin has been observed during biodegradation by activated sludge inoculum. The use of Levofloxacin-d8 as an internal standard in these kinetic studies allows for the accurate quantification of the parent compound's depletion over time in complex matrices like sludge, soil, and water. This helps in determining the rate of biodegradation and identifying the factors that influence it. For example, the biotransformation of levofloxacin by the fungus Coriolopsis gallica has been studied, showing a 25% degradation in liquid medium. nih.gov
Sorption, Mobility, and Bioavailability Studies in Environmental Systems
The fate of levofloxacin in the environment is also heavily influenced by its interaction with soil and sediment particles.
Sorption and Mobility:
Batch and column experiments have been conducted to understand the sorption and mobility of levofloxacin in porous media like sand and silty clay. nih.govresearchgate.net These studies reveal that levofloxacin has a relatively strong affinity for sorption to sand and high retention in silty clay, with an average adsorption ratio of over 90%. nih.govresearchgate.net The mobility of levofloxacin is influenced by factors such as pH, the presence of humic acid, grain size, and moisture content. nih.gov For instance, a decrease in solution pH, humic acid concentration, grain size, or moisture content tends to reduce the mobility of levofloxacin. nih.gov The use of Levofloxacin-d8 in these studies as an internal standard ensures accurate quantification of the antibiotic in both the aqueous and solid phases, leading to reliable determination of sorption coefficients (Kd) and retardation factors.
| Environmental Matrix | Key Findings on Levofloxacin Sorption and Mobility | Reference |
| Sand Porous Media | Strong bonding affinity to levofloxacin. Mobility is reduced by lower pH, lower humic acid concentration, smaller grain size, and lower moisture content. | nih.gov |
| Silty Clay | High retention with an average adsorption ratio of over 90%. Adsorption is influenced by acidity, cations, and soil organic matter. | researchgate.net |
| CNCs-GO Composite | Removal percentage exceeding 80.1% at optimal conditions. | royalsocietypublishing.orgresearchgate.net |
Bioavailability:
Levofloxacin is classified as a Class 1 drug under the Biopharmaceutics Classification System (BCS), indicating high solubility and high permeability. fabad.org.trresearchgate.net Its bioavailability is approximately 99%. fabad.org.trresearchgate.net While these data primarily relate to human pharmacokinetics, they provide a basis for understanding its potential bioavailability in environmental systems. The amount of levofloxacin that is available to be taken up by organisms is a critical aspect of its ecotoxicological risk. By using Levofloxacin-d8 to spike environmental samples, researchers can trace its uptake and accumulation in organisms, providing direct measurements of its bioavailability under different environmental conditions.
Advanced Methods for Monitoring Drug Residues in Environmental Samples using Deuterated Internal Standards
The accurate detection and quantification of pharmaceutical residues like levofloxacin in environmental samples (water, soil, sediment) are challenging due to the complexity of the matrices and the low concentrations of the analytes. acs.org Deuterated internal standards, such as Levofloxacin-d8, are essential for developing robust and reliable analytical methods. lcms.cz
The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of a deuterated internal standard like Levofloxacin-d8 helps to correct for variations that can occur during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the ionization of the target analyte in the mass spectrometer. lcms.cz This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of the quantification. researchgate.net
For example, a multi-residue method for quantifying 116 analytes, including antibiotics, in various environmental matrices utilized deuterated or C13-labeled internal standards to enhance accuracy. nih.gov Similarly, methods have been developed for the simultaneous determination of multiple fluoroquinolones in wastewater, where the addition of internal standards is a crucial step. europa.eu
| Analytical Method | Application | Role of Deuterated Standard | Reference |
| LC-MS/MS | Quantification of fluoroquinolones in environmental water samples. | Corrects for matrix effects and variations in sample preparation. | researchgate.net |
| LC-MS/MS | Veterinary residue analysis and environmental monitoring. | Enables precise quantification by minimizing isotopic interference. | |
| UPLC-MS/MS | Therapeutic drug monitoring of multiple antibiotics. | Ensures accuracy and precision of quantification. | nih.gov |
| Microfluidic chip coupled to QQQ-MS | On-line multi-residue analysis of fluoroquinolones. | Used for establishing good linear relationships for quantification. | researchgate.net |
Future Directions and Emerging Research Avenues for Levofloxacin D8
Integration of Levofloxacin-d8 in Systems Biology and Multi-Omics Research
The era of systems biology, which seeks to understand the complex interactions within biological systems, offers a fertile ground for the application of stable isotope-labeled compounds like Levofloxacin-d8. Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, provide a holistic view of cellular responses to xenobiotics. nih.gov The integration of data from these various "omics" layers is a significant challenge, but one that can be facilitated by the use of isotopically labeled molecules. nih.gov
Levofloxacin-d8 can serve as a powerful tool in these integrated analyses. By tracing the metabolic fate of the deuterated drug, researchers can simultaneously monitor its impact on global gene expression (transcriptomics), protein abundance (proteomics), and the cellular metabolome. This allows for the construction of comprehensive network models that can elucidate the intricate downstream effects of the drug, far beyond its primary antibacterial target.
For instance, a multi-omics study utilizing Levofloxacin-d8 could track changes in the gut microbiome (metagenomics), host gene expression in the intestinal lining (transcriptomics), and alterations in the host's serum metabolome. This would provide unprecedented insight into the complex interplay between the drug, the microbiota, and host physiology. The use of Levofloxacin-d8 as an internal standard in such studies ensures accurate quantification of the parent drug and its metabolites across different biological compartments. nih.govasm.org
Future research will likely focus on developing sophisticated data integration strategies and computational tools to fully leverage the power of multi-omics data generated from studies involving deuterated compounds. embopress.org The goal is to move beyond descriptive analyses to predictive models that can forecast the systemic effects of drugs like levofloxacin (B1675101) based on their multi-omics signatures.
Advancements in Deuterium (B1214612) Labeling Technologies and Their Expanding Research Utility
The synthesis of deuterated compounds has become increasingly sophisticated, moving beyond simple isotopic exchange to highly selective and efficient labeling methodologies. researchgate.net Recent years have seen significant breakthroughs in hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration, allowing for the precise placement of deuterium atoms within a molecule. researchgate.net These advancements are crucial for expanding the research applications of compounds like Levofloxacin-d8.
The ability to selectively label different positions on the levofloxacin molecule opens up new avenues for mechanistic studies. For example, deuterating the methyl group on the piperazine (B1678402) ring versus the chiral center could reveal subtle differences in metabolic pathways and the kinetic isotope effect. This level of precision is made possible by modern synthetic techniques, including the use of novel catalysts and reagents. researchgate.net
The expanding toolkit of deuterium labeling methods also facilitates the development of a wider range of deuterated internal standards for various analytical applications. This is critical for ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies. musechem.com As labeling technologies continue to advance, we can expect to see the development of even more sophisticated deuterated probes for exploring biological systems.
Table 1: Recent Advancements in Deuterium Labeling Technologies
| Technology | Description | Research Utility |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by metals. researchgate.net | Enables broad and specific labeling of organic molecules. researchgate.net |
| Reductive Deuteration | Introduction of deuterium through the reduction of unsaturated bonds or functional groups. researchgate.net | Useful for creating saturated deuterated compounds. researchgate.net |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Allows for site-specific labeling of molecules. researchgate.net |
| Photocatalytic Deuteration | Use of light to drive deuterium incorporation, often under mild conditions. assumption.edu | Suitable for sensitive molecules and complex functional groups. assumption.edu |
Role of Levofloxacin-d8 in Mechanistic Toxicology Studies (excluding safety profiles)
Understanding the molecular mechanisms underlying drug toxicity is a critical aspect of pharmaceutical research. Levofloxacin-d8 can play a pivotal role in these mechanistic toxicology studies, distinct from the evaluation of its safety profile. By using the deuterated form, researchers can trace the metabolic pathways that may lead to the formation of reactive or toxic metabolites.
For example, studies using zebrafish have shown that levofloxacin can induce cardiotoxicity and developmental abnormalities. mdpi.comnih.gov By employing Levofloxacin-d8 in such models, researchers could use mass spectrometry to identify and quantify specific deuterated metabolites that accumulate in the affected tissues, such as the heart. This information is crucial for pinpointing the exact chemical species responsible for the observed toxicity.
Furthermore, Levofloxacin-d8 can be used to investigate the role of specific metabolic enzymes in the bioactivation of the drug. By comparing the metabolism of Levofloxacin-d8 with that of its non-deuterated counterpart in vitro, researchers can determine if the kinetic isotope effect alters the rate of formation of certain metabolites. This can provide valuable clues about the enzymes involved and the potential for drug-drug interactions.
Future research in this area will likely involve the use of advanced analytical techniques, such as high-resolution mass spectrometry and imaging mass spectrometry, to map the distribution of Levofloxacin-d8 and its metabolites at the subcellular level. This will provide a more detailed picture of the molecular events that initiate a toxic response.
Computational Modeling and Simulation Complementing Deuterated Drug Research
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. oup.com When combined with experimental data from studies using deuterated compounds like Levofloxacin-d8, these in silico approaches can provide a deeper understanding of drug behavior at the molecular level.
Molecular dynamics simulations, for example, can be used to model the interaction of both levofloxacin and Levofloxacin-d8 with their biological targets, such as DNA gyrase and topoisomerase IV. researchgate.net These simulations can reveal subtle differences in binding affinity and dynamics that may arise from the increased mass of the deuterium atoms. researchgate.net Such computational insights can help to interpret experimental findings and guide the design of new drug candidates with improved properties.
The synergy between computational modeling and experimental research with deuterated compounds is a powerful paradigm for advancing our understanding of drug action and metabolism. As computational methods become more accurate and powerful, their role in guiding and interpreting studies with molecules like Levofloxacin-d8 will undoubtedly continue to grow.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Levofloxacin |
| Levofloxacin-d8 |
| Ofloxacin (B1677185) |
| Ciprofloxacin |
| Gatifloxacin |
| Moxifloxacin |
| Verapamil |
| Deuterabenazine |
| Tivozanib |
| Sorafenib |
| Histamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
